3-(4-tert-butylphenyl)-2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide
Overview
Description
3-(4-tert-butylphenyl)-2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide varies depending on its application. In anticancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In antiviral and antibacterial research, it has been found to inhibit the replication of viruses and bacteria by interfering with their metabolic processes. In enzyme inhibition research, it has been shown to bind to the active site of enzymes and inhibit their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In anticancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In antiviral and antibacterial research, it has been found to be effective against a range of viruses and bacteria, including herpes simplex virus, influenza virus, and Staphylococcus aureus. In enzyme inhibition research, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-tert-butylphenyl)-2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its low solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for the research of 3-(4-tert-butylphenyl)-2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide. These include exploring its potential applications in drug discovery, organic electronics, and photonics. In drug discovery, it could be further studied for its anticancer, antiviral, and antibacterial properties. In organic electronics and photonics, it could be explored for its use in organic light-emitting diodes and organic solar cells.
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Scientific Research Applications
This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been investigated for its anticancer, antiviral, and antibacterial properties. In biochemistry, it has been studied as a potential enzyme inhibitor. In materials science, it has been explored for its use in organic electronics and photonics.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-23(2,3)19-11-9-16(10-12-19)13-18(14-24)21(27)26-22-25-20(15-28-22)17-7-5-4-6-8-17/h4-13,15H,1-3H3,(H,25,26,27)/b18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEWHQWWFLAARN-QGOAFFKASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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